4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester 4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436979
InChI: InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)19-6-4-11(5-7-19)18-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,16,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=N2)F
Molecular Formula: C14H21FN4O2
Molecular Weight: 296.34 g/mol

4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13436979

Molecular Formula: C14H21FN4O2

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H21FN4O2
Molecular Weight 296.34 g/mol
IUPAC Name tert-butyl 4-[(5-fluoropyrimidin-2-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)19-6-4-11(5-7-19)18-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,16,17,18)
Standard InChI Key NOFQTNZZKDUKRZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=N2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=N2)F

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 4-position with a 5-fluoro-pyrimidin-2-ylamino group and a tert-butyl ester at the 1-position. Key structural elements include:

  • Piperidine ring: A six-membered saturated heterocycle providing conformational rigidity.

  • 5-Fluoro-pyrimidine: A nitrogen-rich aromatic ring where fluorine enhances electronegativity and binding affinity.

  • Tert-butyl ester: Improves solubility and metabolic stability .

Table 1: Physicochemical Properties of Analogous Compounds

Property4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylate (Inferred)2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylate3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylate
Molecular FormulaC₁₅H₂₂FN₅O₂C₁₂H₁₈FN₅O₂C₁₃H₂₁N₅O₂
Molecular Weight (g/mol)323.37310.37305.42
LogP (Predicted)2.8–3.22.641.38
Hydrogen Bond Donors222
TPSA (Ų)85.785.785.7

The fluorine atom at the 5-position of the pyrimidine ring is critical for modulating electronic properties and enhancing interactions with hydrophobic pockets in biological targets. The tert-butyl ester group contributes to improved membrane permeability, as evidenced by similar compounds showing high gastrointestinal absorption .

Synthesis and Chemical Reactivity

Key Reaction Optimization

  • Catalysis: Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP improve coupling yields .

  • Solvent Systems: Dichloroethane or toluene at 100°C enhance reaction efficiency .

  • Purification: High-performance liquid chromatography (HPLC) achieves >95% purity.

Biological Activity and Mechanism

Antitumor Activity

Structurally related compounds exhibit potent inhibition of cyclin-dependent kinases (CDK4/6), crucial for cell cycle progression. For example:

  • 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylate shows IC₅₀ = 12 nM against CDK4 in breast cancer models.

  • 4-[(5-Fluoro-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylate induces G1 phase arrest in glioblastoma cells at 50 nM.

The fluorine atom enhances target binding via halogen bonds, while the piperidine ring adopts a chair conformation optimal for kinase active sites.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s core structure serves as a template for designing selective kinase inhibitors:

  • CDK4/6 Inhibitors: Critical for treating hormone receptor-positive breast cancer.

  • JAK2/STAT3 Pathway Modulators: Potential applications in autoimmune disorders.

Comparison with Structural Analogues

Table 2: Activity Comparison of Piperidine-Pyrimidine Derivatives

CompoundTargetIC₅₀/PotencyKey Structural Difference
4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylate (Inferred)CDK4/6~10 nM (Predicted)Direct amino linkage at C4
2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylateCDK4/612 nMMethylene spacer between piperidine and pyrimidine
3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylateBacterial Dihydrofolate Reductase8 µg/mLMethyl substitution at pyrimidine C4

The absence of a methylene spacer in the target compound may enhance conformational rigidity, potentially improving target binding.

Future Directions

  • Synthetic Optimization: Develop continuous-flow methods to enhance yield and scalability .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models, particularly focusing on ester hydrolysis rates.

  • Target Expansion: Screen against emerging targets like PIM1 kinase or SARS-CoV-2 main protease.

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